N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The adamantyl group in the compound adds to its stability and lipophilicity, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with the thiadiazole derivative in the presence of a Lewis acid catalyst.
Coupling with Thiophene-2-Carboxamide: The final step involves coupling the adamantyl-thiadiazole intermediate with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Friedel-Crafts alkylation and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or arylated thiadiazole derivatives.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide involves multiple pathways:
Inhibition of Enzymes: The compound inhibits enzymes such as cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators.
Modulation of Gene Expression: It inhibits histone deacetylases (HDACs), leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a benzamide group instead of a thiophene-2-carboxamide group.
1-(3-chloro-1,2,4-triazol-1-yl)-3-(1-aminoethyl-1) adamantane: Contains an adamantyl group and exhibits significant antiviral activity.
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide is unique due to its combination of the adamantyl group and the thiadiazole ring, which provides enhanced stability, lipophilicity, and a broad spectrum of biological activities. This makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c1-21(15(22)14-3-2-4-23-14)17-20-19-16(24-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h2-4,11-13H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMIAOEPYCWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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